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molecular formula C6H9NO5 B1643363 Methyl 3-ethoxy-2-nitropropenoate

Methyl 3-ethoxy-2-nitropropenoate

Cat. No. B1643363
M. Wt: 175.14 g/mol
InChI Key: CLVDISHFCPMLTI-PLNGDYQASA-N
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Patent
US04073795

Procedure details

A 12-l. three-necked flask, equippedewith a thermometer, mechanical stirrer and a reflux condenser was charged under an atmosphere of nitrogen with 746 g (6.26 moles) of nitroacetic acid methylester, 1392 g (9.4 moles) of triethyl orthoformate and 1.92 l of acetic anhydride. The mixture was stirred and heated at reflux for 23 hours. The volatile components were distilled off first at atmospheric pressure (pot temperature up to 100° C, then at aspirator; vacuum and finally at 0.17 mmHg, (pot temperature up to 70°), leaving 926 g (84%) of crude alpha-nitro-beta-ethoxyacrylic acid methylester as an orange oil.
[Compound]
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
746 g
Type
reactant
Reaction Step Two
Quantity
1392 g
Type
reactant
Reaction Step Two
Quantity
1.92 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:8])[CH2:4][N+:5]([O-:7])=[O:6].[CH:9](OCC)(OCC)[O:10][CH2:11][CH3:12].C(OC(=O)C)(=O)C>>[CH3:1][O:2][C:3](=[O:8])[C:4]([N+:5]([O-:7])=[O:6])=[CH:9][O:10][CH2:11][CH3:12]

Inputs

Step One
Name
12-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
746 g
Type
reactant
Smiles
COC(C[N+](=O)[O-])=O
Name
Quantity
1392 g
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
1.92 L
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 23 hours
Duration
23 h
DISTILLATION
Type
DISTILLATION
Details
The volatile components were distilled off first at atmospheric pressure (pot temperature up to 100° C

Outcomes

Product
Name
Type
product
Smiles
COC(C(=COCC)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 926 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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